molecular formula C32H37NO9 B303690 Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303690
M. Wt: 579.6 g/mol
InChI Key: ZVVUYEHJVGZWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as CTSB inhibitor, is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and osteoporosis. It has been found to have inhibitory effects on the activity of cathepsin B, a lysosomal cysteine protease that plays a crucial role in the development and progression of these diseases. Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has also been shown to have anti-inflammatory and anti-oxidant properties, which further support its potential therapeutic applications.

Mechanism of Action

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor exerts its inhibitory effects on cathepsin B by binding to its active site and preventing its enzymatic activity. This leads to the inhibition of the proteolytic degradation of extracellular matrix proteins, which is crucial for the invasion and metastasis of cancer cells. Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor also induces the accumulation of autophagosomes, which leads to the lysosomal dysfunction and subsequent cell death of cancer cells.
Biochemical and Physiological Effects
Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis and cell cycle arrest in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and prevent bone loss in osteoporosis. Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has also been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which suggests its potential anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor in lab experiments is its specificity towards cathepsin B, which allows for the selective inhibition of its activity. This enables researchers to study the role of cathepsin B in various diseases and to develop potential therapeutic interventions. However, one of the limitations of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor. One of the potential applications is in the treatment of cancer, where it can be used as a single agent or in combination with other chemotherapeutic drugs. Another potential application is in the treatment of Alzheimer's disease, where it can be used to prevent the formation of amyloid beta plaques. Additionally, Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor can be further optimized to improve its solubility and bioavailability in vivo, which can enhance its therapeutic efficacy.
Conclusion
In conclusion, Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity towards cathepsin B and its inhibitory effects on its activity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic efficacy.

Synthesis Methods

The synthesis method of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor involves the reaction of diethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate with 2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.

properties

Product Name

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C32H37NO9

Molecular Weight

579.6 g/mol

IUPAC Name

diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H37NO9/c1-8-41-31(35)25-17(3)33-21-16-20(19-12-10-11-13-22(19)37-4)27(32(36)42-9-2)29(34)28(21)26(25)18-14-23(38-5)30(40-7)24(15-18)39-6/h10-15,20,26-27,33H,8-9,16H2,1-7H3

InChI Key

ZVVUYEHJVGZWES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.